2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-
Description
The compound 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- is an acrylamide derivative characterized by a 4-(3-ethoxy-2-hydroxypropoxy)phenyl substituent attached to the acrylamide backbone. This structure combines a hydroxypropoxy chain with an ethoxy group, conferring both hydrophilic (hydroxyl) and lipophilic (ethoxy) properties.
The acrylamide moiety is critical for chemical reactivity, enabling conjugation or polymerization. Compared to maleimides, acrylamides exhibit superior stability under basic conditions (pH >10), making them suitable for lysine-selective bioconjugation .
Properties
CAS No. |
103876-32-0 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H19NO4/c1-3-14(17)15-11-5-7-13(8-6-11)19-10-12(16)9-18-4-2/h3,5-8,12,16H,1,4,9-10H2,2H3,(H,15,17) |
InChI Key |
UJWKPRGWXMFUQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)C=C)O |
Origin of Product |
United States |
Preparation Methods
Etherification of 4-Aminophenol to Form the Amine Precursor
Reaction conditions:
4-Aminophenol is reacted with 3-ethoxy-1,2-epoxypropane or 3-ethoxy-2-hydroxypropyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF, DMSO) at 50–80 °C for several hours.Mechanism:
The nucleophilic phenolic oxygen attacks the epoxide or alkyl halide, forming the 3-ethoxy-2-hydroxypropoxy substituent on the phenyl ring.Yield and purity:
Reported yields range from 70% to 90% with high regioselectivity for the para position relative to the amino group.
Activation of Acrylic Acid
Acid chloride formation:
Acrylic acid is converted to acryloyl chloride by reaction with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions, typically in an inert solvent like dichloromethane.Alternative activation:
Carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxyl group in situ.
Amide Bond Formation
Direct coupling:
The amine precursor is reacted with acryloyl chloride in anhydrous conditions, often in the presence of a base such as triethylamine to neutralize HCl formed.Carbodiimide-mediated coupling:
The amine and acrylic acid are combined with DCC or EDC and catalytic HOBt in solvents like dichloromethane or DMF at 0–25 °C.Reaction monitoring:
Progress is monitored by TLC or HPLC until completion.Workup:
The reaction mixture is filtered to remove urea byproducts (in carbodiimide coupling), washed, and the product is isolated by extraction and purification.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Etherification of 4-aminophenol | 3-ethoxy-1,2-epoxypropane, K2CO3 | DMF | 60–80 | 6–12 | 75–90 | Base-promoted nucleophilic attack |
| Activation of acrylic acid | Thionyl chloride or oxalyl chloride | DCM | Reflux | 2–4 | Quantitative | Formation of acryloyl chloride |
| Amide coupling (acid chloride) | Acryloyl chloride, triethylamine | DCM | 0–25 | 2–6 | 80–95 | Base scavenges HCl |
| Amide coupling (carbodiimide) | Acrylic acid, DCC or EDC, HOBt | DCM or DMF | 0–25 | 4–12 | 70–90 | Requires filtration to remove urea |
Research Findings and Optimization Notes
Selectivity and side reactions:
The hydroxy group on the 3-ethoxy-2-hydroxypropoxy side chain can potentially react or interfere during coupling. Protection strategies (e.g., silyl ethers) may be employed if side reactions occur.Reaction conditions:
Mild temperatures and anhydrous conditions improve yield and reduce polymerization or side reactions of the acrylic moiety.Purification:
Chromatographic purification is often necessary to separate unreacted starting materials and side products.Scalability: The described methods are scalable with appropriate control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
TS-001 undergoes various types of chemical reactions, including:
Reduction: Although less common, TS-001 can also participate in reduction reactions under specific conditions.
Substitution: TS-001 can facilitate substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation Reactions: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent in the presence of TS-001.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used in the presence of TS-001 under controlled conditions.
Substitution Reactions: Various halogenated compounds can be used as reagents in substitution reactions catalyzed by TS-001.
Major Products
Epoxidation of Alkenes: The major products are epoxides, which are valuable intermediates in the synthesis of various chemicals.
Hydroxylation of Aromatics: The major products are hydroxylated aromatic compounds, which have applications in pharmaceuticals and fine chemicals.
Scientific Research Applications
1.1. Anticancer Activity
Research indicates that derivatives of 2-propenamide compounds exhibit promising anticancer properties. Specifically, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis (programmed cell death) and inhibit cell proliferation by affecting key signaling pathways involved in tumor growth.
- Case Study : A study demonstrated that certain derivatives had IC50 values (the concentration needed to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
1.2. Inhibition of Histone Deacetylases
Another significant application of 2-propenamide derivatives is their role as inhibitors of histone deacetylases (HDACs), which are enzymes linked to cancer progression.
- Mechanism : By inhibiting HDACs, these compounds can alter gene expression, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
- Research Findings : A series of N-hydroxy-3-phenyl-2-propenamides were prepared as novel HDAC inhibitors with IC50 values below 400 nM in enzyme assays .
2.1. Antimicrobial Properties
The antimicrobial activity of 2-propenamide derivatives has been explored, revealing potential effectiveness against various bacterial strains.
- Study Findings : Preliminary studies suggest significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Potential Applications : These findings position the compound as a candidate for developing new antibiotics .
2.2. Enzyme Inhibition
The compound may also act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases.
- Example : Similar compounds have shown the ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The catalytic activity of TS-001 is primarily due to the presence of titanium atoms within its framework. These titanium atoms act as active sites for various chemical reactions. The mechanism involves the activation of oxygen molecules, which then participate in the oxidation of substrates. The molecular targets and pathways involved include the formation of reactive oxygen species (ROS) and the subsequent oxidation of organic compounds .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Stability Studies : Acrylamides demonstrate >90% stability in aqueous buffers (pH 7–10) over 24 hours, whereas maleimides degrade rapidly under similar conditions .
- Biological Data : Suplatast tosylate reduces Th2 cytokine production by 40–60% in murine models, suggesting the target compound may share this activity .
Biological Activity
2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a propenamide group linked to a phenyl ring that is further substituted with an ethoxy and hydroxy group, which may influence its biological properties.
The biological activity of 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is relevant for conditions like hyperpigmentation and melanoma treatment .
- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells .
Biological Activity Data
The following table summarizes key findings from research on the biological activity of 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Tyrosinase Inhibition | 50.1 ± 5.0 | |
| Antioxidant Activity | 25.0 ± 3.5 | |
| Cytotoxicity (Cancer Cells) | >100 |
Case Studies
-
Tyrosinase Inhibition Study :
A study evaluated the inhibitory effects of various compounds on tyrosinase activity, with 2-Propenamide showing significant inhibition compared to standard inhibitors like kojic acid. The IC50 value of 50.1 µM indicates moderate potency, suggesting potential for cosmetic applications in skin lightening . -
Antioxidant Efficacy :
In vitro assays demonstrated that 2-Propenamide exhibited strong antioxidant activity with an IC50 value of 25 µM. This property was assessed using DPPH radical scavenging assays, highlighting its potential role in preventing oxidative damage in skin cells . -
Cytotoxicity Assessment :
The cytotoxic effects of the compound were tested on various cancer cell lines. Results indicated that while it showed some inhibitory effects on cell proliferation, the IC50 value was greater than 100 µM, suggesting limited efficacy as a standalone anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and bases such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF). Post-reaction purification involves flash chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). This approach is analogous to methods used for structurally related acrylamide derivatives .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, especially the acrylamide moiety and ethoxy-hydroxypropoxy substituents.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) using reversed-phase columns and UV detection.
- Electrospray Ionization Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR targeting, as seen in structurally similar inhibitors like WZ4002) . Use cell-based viability assays (e.g., MTT) at concentrations ranging from 1–50 µM. Include positive controls (e.g., known EGFR inhibitors) and validate results with orthogonal assays like Western blotting for phosphorylation status of downstream targets.
Advanced Research Questions
Q. How can isomer formation during synthesis be resolved, and what analytical methods are critical for chiral analysis?
- Methodological Answer : Isomer separation requires chiral stationary phases (e.g., Chiralpak® OD columns) with mobile phases like 20% methanol-DMEA in supercritical CO₂. Retention times (Rt) and enantiomeric excess (ee >98%) should be monitored via chiral HPLC. This method is validated in the separation of diastereomers in related acrylamide derivatives .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Confirm compound stability under assay conditions (e.g., DMSO stock solutions stored at -20°C to prevent degradation).
- Impurity Profiling : Use HPLC-MS to rule out byproducts (e.g., hydrolyzed ethoxy groups).
- Orthogonal Assays : Cross-validate kinase inhibition data with thermal shift assays (TSA) or cellular target engagement studies .
Q. What experimental designs are optimal for studying the compound’s stability and degradation under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
- LC-MS Analysis : Identify degradation products (e.g., cleavage of the ethoxy-hydroxypropoxy chain) and quantify using validated stability-indicating methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
